(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
“(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as bipyridines and oligopyridines . It contains an indole nucleus, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The indole nucleus is found in many important synthetic drug molecules and has a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of indole derivatives involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular formula of “(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone” is C18H18N4O2, and its molecular weight is 322.368. The structure of this compound includes two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities have created interest among researchers to synthesize a variety of indole derivatives .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- In a sodium dextran sulfate-induced colitis model , the compound reduced pro-inflammatory cytokines (IL-6 and TNF-α) production and improved mucosal inflammation .
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and indole were investigated for in vitro antitubercular activity .
- Novel 1-(piperidin-4-yl)-1H-indole-2-carboxylic acid derivatives were screened for cytotoxic activity against various cancer cell lines .
- The compound 14l was identified as a selective TYK2 inhibitor, holding promise for immune-related diseases .
- The indole nucleus serves as a crucial heterocyclic scaffold in synthetic drug molecules, including LSD and strychnine. Its diverse biological activities make it an attractive pharmacophore for drug development .
Antiviral Activity
Anti-Inflammatory Properties
Antitubercular Activity
Cytotoxic Effects
Immunomodulation
Heterocyclic Scaffold for Drug Design
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of this compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could potentially result in these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have a variety of effects at the molecular and cellular level. These could include inhibiting viral replication, reducing inflammation, killing or inhibiting the growth of cancer cells, preventing HIV infection, reducing oxidative stress, killing or inhibiting the growth of microbes, treating tuberculosis, managing diabetes, treating malaria, and inhibiting cholinesterase activity.
properties
IUPAC Name |
1H-indol-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(16-11-13-3-1-2-4-15(13)21-16)22-9-5-14(6-10-22)24-17-12-19-7-8-20-17/h1-4,7-8,11-12,14,21H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGNCMUYTADVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-indol-2-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
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